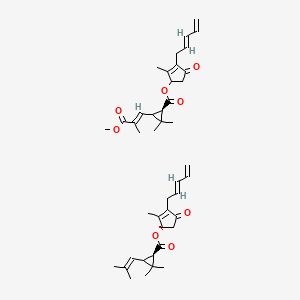

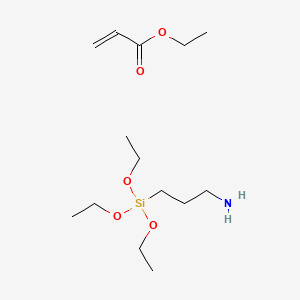

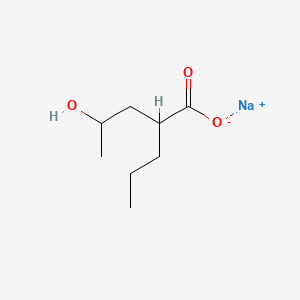

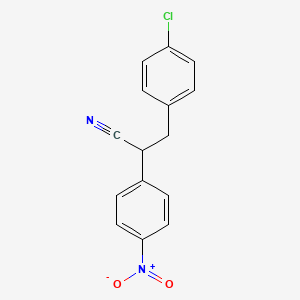

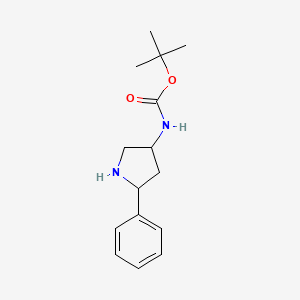

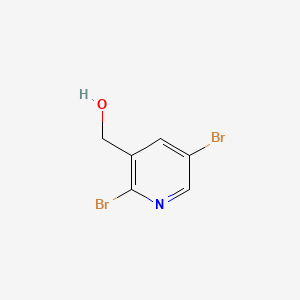

![molecular formula C13H8FNO B594915 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261951-45-4](/img/structure/B594915.png)

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid, which is structurally similar to the compound , has been achieved in subsequent steps . In one study, 28 acyl hydrazones of flurbiprofen were synthesized in good to excellent yield by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the structure of Flurbiprofen, a similar compound, has been analyzed using 1H-NMR and HREI-MS .Chemical Reactions Analysis

Biphenyl compounds, such as the one , undergo similar reactions to benzene as they both undergo electrophilic substitution reaction . In a study, 28 new substituted acyl hydrazones were synthesized by the condensation of aromatic aldehydes and the commercially available 2-(2-fluoro-[1,1’-biphenyl]-4-yl) propanoic acid in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the molecular weight of Flurbiprofen, a similar compound, is 244.26 g/mol .Applications De Recherche Scientifique

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

1. Synthetic Organic Chemistry Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react . Biphenyls consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

2. Medicinal Chemistry A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

3. Agriculture Biphenyl derivatives are used in the production of various agricultural products . They can be used as pesticides, herbicides, and fungicides .

4. Organic Light-Emitting Diodes (OLEDs) Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

5. Liquid Crystals Biphenyl derivatives are used as building blocks for basic liquid crystals . They have a wide range of applications in display technologies .

6. Anion Receptors for Polymer Electrolytes 2-Fluorophenylboronic acid, which is similar to “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile”, has been used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .

7. Synthetic Methodologies Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .

8. Biological and Medicinal Applications Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . For instance, several biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Orientations Futures

The future directions for the research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The compound could also be studied for its potential use in the treatment of various conditions, given the medicinal properties of similar compounds .

Propriétés

IUPAC Name |

2-fluoro-3-(4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXWPWIUOVCEIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683478 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | |

CAS RN |

1261951-45-4 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![Cyclopropene, 3-methyl-3-[(2-methylcyclopropyl)ethynyl]- (9CI)](/img/no-structure.png)

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)